Menthone-8-thioacetate, cis-

Description

Structural Context within Monoterpenoid Thioesters

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The introduction of sulfur-containing functional groups, such as thioesters, into the monoterpenoid framework can significantly alter their chemical and biological properties. mdpi.comresearchgate.net Thioesters, in general, are known for their reactivity towards nucleophiles and can be more readily transformed into corresponding thiols under mild conditions compared to their oxygen-containing ester counterparts. mdpi.comontosight.ai

In the case of cis-Menthone-8-thioacetate, the thioacetate (B1230152) group is attached to a tertiary carbon, which influences its stability and reactivity. This structural feature places it within a broader family of monoterpenoid thioesters that are explored for various applications, including as synthetic intermediates and for their potential biological activities. mdpi.comresearchgate.net The p-menthane (B155814) skeleton, a cyclohexane (B81311) ring with methyl and isopropyl substituents, provides a chiral scaffold that is common in many natural products. unn.edu.ng

Isomeric Considerations: Focus on the cis-Stereoisomer

The term "cis" in cis-Menthone-8-thioacetate refers to the stereochemical relationship between the substituents on the cyclohexane ring. Specifically, it indicates that the methyl group at position 1 and the isopropylthioacetate group at position 4 are on the same side of the ring. This is in contrast to the "trans" isomer, where these groups are on opposite sides.

Key Stereochemical Features of cis-Menthone-8-thioacetate

| Feature | Description |

|---|---|

| Stereocenters | The molecule possesses two defined stereocenters at carbons 1 and 4 of the cyclohexane ring. |

| Cis Configuration | The methyl group at C1 and the thioacetate-bearing isopropyl group at C4 are on the same face of the ring. |

| Racemic Mixture | Synthetic preparations often result in a racemic mixture, meaning both enantiomers are present in equal amounts. nih.gov |

Significance in Contemporary Synthetic Methodologies

The synthesis of cis-Menthone-8-thioacetate and its derivatives is an active area of research. One common method involves the acetylation of para-mentha-8-thiolone using acetic anhydride (B1165640) with a catalyst such as anhydrous sodium acetate (B1210297). google.compatsnap.com This method is noted for its mild reaction conditions and high yield, with minimal formation of isomeric byproducts. google.compatsnap.com

The thioacetate functionality in cis-Menthone-8-thioacetate serves as a valuable synthetic handle. Thioacetates are often used as precursors for the synthesis of thiols. mdpi.comresearchgate.net The conversion of the thioacetate to a thiol can be achieved through various reduction methods. This transformation is significant as monoterpene thiols are themselves an important class of compounds with applications in asymmetric synthesis as chiral auxiliaries, ligands for metal catalysis, and as organocatalysts. mdpi.comresearchgate.net

Furthermore, the development of efficient synthetic routes to specific stereoisomers of menthone-8-thioacetate is crucial for structure-activity relationship studies. acs.org By having access to pure isomers, chemists can more accurately probe the influence of stereochemistry on the compound's properties and potential applications. The ability to selectively synthesize the cis-isomer opens avenues for the creation of novel molecules with tailored characteristics.

Structure

3D Structure

Properties

CAS No. |

166022-16-8 |

|---|---|

Molecular Formula |

C12H20O2S |

Molecular Weight |

228.35 g/mol |

IUPAC Name |

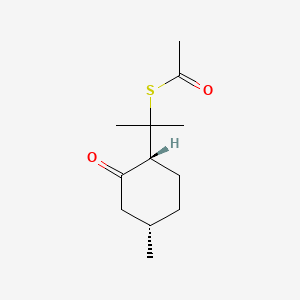

S-[2-[(1R,4S)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |

InChI |

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1 |

InChI Key |

AMXPURQVAMENCC-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Cis Menthone 8 Thioacetate

Direct Acetylation Routes

Direct acetylation strategies focus on the introduction of an acetyl group onto a pre-existing thiol functionality within the p-menthane (B155814) framework. This approach is often favored for its straightforwardness and potentially high yields, provided the thiol precursor is accessible.

A prominent direct route to Menthone-8-thioacetate involves the acylation of para-mentha-8-thiol-3-one. This precursor, which contains the necessary thiol group at the 8-position, can be directly converted to the target thioacetate (B1230152) through reaction with an acetylating agent.

The acetylation of para-mentha-8-thiol-3-one is effectively carried out using acetic anhydride (B1165640) as the acetylating agent. The reaction is facilitated by a catalyst, with anhydrous sodium acetate (B1210297) being a common and effective choice. The amount of anhydrous sodium acetate used is typically in the range of 0.1% to 1% of the total reactant weight. This catalytic system operates under vacuum conditions, which aids in the removal of the acetic acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation. The reaction is generally conducted at elevated temperatures, typically between 80°C and 140°C.

To maximize the yield and purity of Menthone-8-thioacetate, careful optimization of reaction parameters is crucial. Key variables include temperature, reaction time, and the molar ratio of reactants.

Temperature: The optimal temperature range for the acetylation of para-mentha-8-thiol-3-one is generally between 100°C and 120°C. This temperature range provides a balance between a sufficient reaction rate and the prevention of potential side reactions or degradation of the product.

Pressure: The reaction is performed under vacuum. This is a critical parameter as it facilitates the continuous removal of acetic acid, which is formed as a byproduct. Removing the acetic acid shifts the reaction equilibrium to favor the formation of the desired thioacetate.

Time: The duration of the reaction is typically between 20 to 40 hours. The reaction progress is monitored, often by gas chromatography (GC), until the concentration of the starting material, para-mentha-8-thiol-3-one, is below 1%.

The molar ratio of para-mentha-8-thiol-3-one to acetic anhydride is also a significant factor, with ratios of 1:3 to 1:6 being reported to achieve high conversion rates. Following the reaction, a neutralization wash with an aqueous sodium carbonate solution is employed to remove any remaining acidic components. The final product is then purified by fractional distillation.

| Parameter | Optimized Range/Condition |

| Catalyst | Anhydrous Sodium Acetate |

| Catalyst Loading | 0.1% - 1% by weight |

| Reactant Ratio | 1:3 to 1:6 (p-mentha-8-thiol-3-one : acetic anhydride) |

| Temperature | 100°C - 120°C |

| Pressure | Vacuum |

| Reaction Time | 20 - 40 hours |

The synthesis of Menthone-8-thioacetate can yield both cis and trans isomers. The direct acetylation of para-mentha-8-thiol-3-one is reported to produce a mixture of these isomers. However, the described method is noted for resulting in a limited number of isomers, suggesting a degree of inherent selectivity in the acetylation process. The specific ratio of cis to trans isomers obtained can be influenced by the reaction conditions and the isomeric composition of the starting para-mentha-8-thiol-3-one. Further purification techniques, such as fractional distillation, can be employed to isolate the desired cis isomer.

Acylation of Para-mentha-8-thiolone

Indirect Synthesis via Thiol Precursors and Derivatization

Indirect synthetic routes to cis-Menthone-8-thioacetate typically begin with more abundant and structurally simpler monoterpene alcohols. These methods involve a series of chemical transformations to introduce the necessary ketone and thiol functionalities before the final acetylation step.

Commonly available monoterpene alcohols such as menthol (B31143) and isopinocampheol serve as versatile starting materials for the multi-step synthesis of cis-Menthone-8-thioacetate. These pathways involve the initial oxidation of the alcohol to a ketone, followed by the introduction of the thiol group and subsequent acetylation.

The synthesis of menthone from menthol can be achieved through oxidation. Various oxidizing agents can be employed, including chromic acid or a greener alternative such as calcium hypochlorite (B82951) in a solvent system like ethyl acetate and acetic acid. This initial oxidation step converts the secondary alcohol group of menthol into the ketone functionality of menthone.

Following the formation of menthone, the next key step is the introduction of the thiol group at the 8-position to form para-mentha-8-thiol-3-one. This can be accomplished by reacting a suitable precursor, such as pulegone (B1678340) (which can be formed from menthone), with hydrogen sulfide (B99878) in the presence of a base. This reaction introduces the thiol group, yielding the direct precursor for the acetylation step.

Routes from Monoterpene Alcohols (e.g., Menthol, Isopinocampheol)

Tosylate and Halide Intermediates

The conversion of a hydroxyl group into a tosylate (p-toluenesulfonate) is a common method to transform a poor leaving group (hydroxyl) into an excellent one. nih.govencyclopedia.pub This is typically achieved by reacting a suitable p-menthane alcohol precursor with p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine (B92270). nih.govmdpi.com The resulting tosylate is a stable intermediate that can be readily displaced by a nucleophile.

Similarly, the alcohol can be converted into a halide (e.g., bromide or chloride). The nucleophilic replacement of the halide by a thioacetate anion (AcS⁻) then yields the target thioacetate. encyclopedia.pub This pathway provides a versatile route starting from readily available terpene alcohols.

Isothiouronium Salt Pathways

An alternative to direct substitution with thioacetate involves the formation of an isothiouronium salt. In this pathway, an alcohol is first converted to an alkyl halide. This halide is then treated with thiourea (B124793) to form a stable, crystalline S-alkylisothiouronium salt. nih.gov Subsequent hydrolysis of this salt under basic conditions yields the corresponding thiol (mercaptan). nih.gov The final step is the acetylation of the thiol, for instance with acetic anhydride, to produce the desired thioacetate. This method is advantageous as it avoids the handling of volatile and odorous thiols until the final stages of the synthesis. nih.gov

Nucleophilic Substitution Mechanisms (e.g., SN2 Inversion)

The key to achieving the specific cis stereochemistry of Menthone-8-thioacetate lies in the mechanism of the nucleophilic substitution step. When a thioacetate anion (from a salt like potassium thioacetate, AcSK) attacks a chiral center bearing a tosylate or halide leaving group, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. nih.govmdpi.com A hallmark of the SN2 reaction is the inversion of configuration at the chiral center. nih.govmdpi.com

Therefore, to synthesize cis-Menthone-8-thioacetate, one must start with a precursor where the leaving group at the C8 position is in the trans configuration relative to the methyl group at C1. The SN2 attack by the thioacetate nucleophile will invert the stereocenter, resulting in the desired cis product. Careful selection of the starting alcohol's stereochemistry is thus crucial for the successful stereoselective synthesis of the target molecule. nih.govmdpi.com

Transformation from Epoxides (e.g., Limonene-1,2-epoxide derivatives)

Epoxides are versatile intermediates in organic synthesis due to the strain of their three-membered ring, which facilitates ring-opening reactions. Limonene-1,2-epoxide, a derivative of the natural product limonene, serves as a valuable starting material for accessing the p-menthane skeleton.

Formation of Thiirane Intermediates

Epoxides can be converted to their sulfur analogs, thiiranes (also known as episulfides), through reaction with a sulfur-transfer reagent. nih.govorganic-chemistry.org Common reagents for this transformation include thiourea and potassium thiocyanate. organic-chemistry.org For instance, reacting trans-limonene-1,2-epoxide with a system like N,N-dimethylthioformamide (DMTF) and trifluoroacetic acid (TFA) can yield the corresponding cis-1,2-epithio-p-menth-8-ene (a thiirane). encyclopedia.pubmdpi.com The reaction stereospecifically converts the epoxide to a thiirane, with inversion of stereochemistry at one of the carbons.

Thia-Michael Addition Reactions

The Thia-Michael reaction, or the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-sulfur bonds. srce.hrmdpi.com For the synthesis of Menthone-8-thioacetate, the logical precursor for such a reaction is pulegone, a naturally occurring α,β-unsaturated ketone with the p-menthane framework.

The reaction involves the 1,4-addition of thioacetic acid (AcSH) across the conjugated system of pulegone. encyclopedia.pub The sulfur atom of the thioacetic acid acts as the nucleophile, attacking the β-carbon of the double bond. This reaction is often catalyzed by a base. The stereochemical outcome of the addition, which determines whether the cis or trans isomer is formed preferentially, is influenced by factors such as the reaction conditions, the catalyst used, and the steric environment of the pulegone molecule. The diastereoselectivity can be controlled to favor the formation of the thermodynamically or kinetically preferred product, which can be steered towards the desired cis isomer. encyclopedia.pub

Interactive Data Tables

Table 1: Comparison of Synthetic Methodologies for Thioacetate Synthesis

| Methodology | Starting Material | Key Intermediates | Key Reagents | Stereochemical Control | Reference(s) |

| Tosylate Substitution | p-Menthane Alcohol | Tosylate | TsCl, Pyridine, AcSK | SN2 Inversion | nih.govmdpi.com |

| Isothiouronium Pathway | p-Menthane Alcohol | Alkyl Halide, Isothiouronium Salt | PBr₃, Thiourea, NaOH, Ac₂O | SN2 Inversion (Halide formation) | encyclopedia.pubnih.gov |

| Epoxide Transformation | Limonene-1,2-epoxide | Thiirane (Episulfide) | Thiourea or DMTF-TFA, LiAlH₄, Ac₂O | Dependent on epoxide stereochemistry | encyclopedia.pubmdpi.com |

| Thia-Michael Addition | Pulegone | Enolate | Thioacetic Acid, Base Catalyst | Diastereoselective Addition | encyclopedia.pubsrce.hr |

Diastereoselective Control in Addition Reactions

Achieving the desired cis configuration in Menthone-8-thioacetate requires careful control of the diastereoselectivity of the addition reaction. The stereochemical outcome of the Michael addition is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions such as temperature and solvent.

Research into analogous systems demonstrates the critical role of reaction conditions in directing stereoselectivity. For instance, in the synthesis of a thioacetate from the α,β-unsaturated ketone pinocarvone, the diastereoselectivity of the reaction was found to be highly dependent on the temperature and solvent system. mdpi.comencyclopedia.pub While initial conditions yielded a low diastereomeric excess (de) of 33%, optimizing the reaction by carrying it out in tetrahydrofuran (B95107) (THF) with pyridine as a co-solvent at a significantly lower temperature range of -60 to -65 °C dramatically increased the de to 92%. mdpi.comencyclopedia.pub This highlights that precise temperature and solvent control can favor the formation of one diastereomer over another by manipulating the transition state energies of the possible addition pathways. mdpi.comencyclopedia.pub Applying similar principles to the addition of thioacetic acid to a pulegone-type precursor is a key strategy for maximizing the yield of the desired cis-Menthone-8-thioacetate isomer.

| Conditions | Solvent System | Temperature | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Standard | Not Specified | Not Specified | 33% | mdpi.comencyclopedia.pub |

| Optimized | THF/Pyridine | -60 to -65 °C | 92% | mdpi.comencyclopedia.pub |

Mitsunobu-Type Thioesterification

An alternative synthetic route to thioesters involves the Mitsunobu reaction. This powerful reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including thioesters, typically with inversion of configuration at the alcohol's stereocenter. encyclopedia.pub A Mitsunobu-type thioesterification would involve reacting a suitable precursor alcohol with thioacetic acid in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). encyclopedia.pub

This method has been successfully applied to the synthesis of other monoterpene thioacetates. For example, geraniol (B1671447) has been converted to its corresponding thioacetate in good yield using thioacetic acid under Mitsunobu-type conditions. mdpi.comencyclopedia.pub Similarly, this procedure can be used to obtain pinanethiol from isopinocampheol, where the reaction proceeds with an inversion of the C-3 configuration. encyclopedia.pub For the synthesis of cis-Menthone-8-thioacetate, this strategy would require a precursor alcohol with the opposite stereochemistry at the hydroxyl-bearing carbon, which would then be inverted during the thioesterification step to yield the desired cis product.

Development of Sustainable Synthesis Approaches

Modern chemical synthesis places a strong emphasis on sustainability, favoring the use of renewable resources, minimizing waste, and employing energy-efficient processes. The production of fine chemicals and specialty compounds like Menthone-8-thioacetate is increasingly guided by these principles of green chemistry.

Utilization of Renewable Monoterpene Feedstocks

Monoterpenes and their derivatives (monoterpenoids) are a large class of natural products derived from plants, making them an abundant and renewable chemical feedstock. nih.gov Compounds like α-pinene, β-pinene, limonene, and menthol are readily available from sources such as pine resin and essential oils. nih.gov Utilizing these naturally sourced compounds as starting materials for the synthesis of more complex molecules like cis-Menthone-8-thioacetate is a key aspect of a sustainable chemical industry. nih.gov

The synthesis of monoterpene thiols and their derivatives often begins with these renewable feedstocks. mdpi.comnih.gov For instance, synthetic routes have been developed starting from α-pinene to produce various thioacetates. mdpi.comnih.gov By leveraging the existing chiral framework of these natural monoterpenes, complex stereospecific syntheses can be achieved more efficiently and with less environmental impact compared to building these molecules from petroleum-based starting materials. This bio-based approach not only reduces reliance on fossil fuels but also takes advantage of the chemical diversity that nature provides.

| Compound Name |

|---|

| Menthone-8-thioacetate, cis- |

| Thioacetic acid |

| Pulegone |

| Pinocarvone |

| Tetrahydrofuran (THF) |

| Pyridine |

| Triphenylphosphine (PPh₃) |

| Diethylazodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Geraniol |

| Isopinocampheol |

| Pinanethiol |

| α-Pinene |

| β-Pinene |

| Limonene |

| Menthol |

Stereochemical Investigations and Control in Cis Menthone 8 Thioacetate Chemistry

Enantioselective Synthesis and Chiral Induction

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. In the context of cis-menthone-8-thioacetate, this could involve the asymmetric introduction of a functional group or the enantioselective synthesis of the entire molecule. Key to achieving high levels of enantioselectivity is the use of chiral molecules that can influence the stereochemical course of a reaction.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. While specific applications of chiral auxiliaries in the synthesis of cis-menthone-8-thioacetate are not extensively documented, the principles of auxiliary-controlled reactions are well-established and can be extrapolated. For instance, a chiral auxiliary could be attached to a precursor of the thioacetate (B1230152) moiety, guiding the stereoselective formation of a new chiral center.

A common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans, which are effective in directing aldol (B89426) additions, alkylations, and other carbon-carbon bond-forming reactions. In a hypothetical scenario, an acyl oxazolidinone bearing a thioacetate precursor could be subjected to an asymmetric reaction, with the stereochemical outcome dictated by the steric and electronic properties of the auxiliary.

Table 1: Representative Enantioselectivities Achieved with Chiral Auxiliaries in Aldol Reactions

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | >99:1 | >99 |

| Benzaldehyde | (S)-4-isopropyl-2-oxazolidinone | >99:1 | >99 |

| Propionaldehyde | (R,R)-pseudoephedrine propionamide | 95:5 | 98 |

This table presents representative data for well-established chiral auxiliaries in aldol reactions to illustrate the high levels of stereocontrol achievable. The specific application to cis-menthone-8-thioacetate would require dedicated synthetic studies.

Chiral catalysts and ligands offer an elegant and atom-economical approach to enantioselective synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. These catalysts, often metal complexes with chiral ligands, create a chiral environment around the reacting species, favoring one reaction pathway over the other.

Menthone and its derivatives have themselves been employed as chiral ligands in asymmetric catalysis. For example, menthone-based phosphine (B1218219) ligands have been utilized in transition-metal-catalyzed reactions. In the context of synthesizing or modifying cis-menthone-8-thioacetate, a chiral catalyst could be employed in a key bond-forming step. For instance, an asymmetric hydrogenation or an asymmetric conjugate addition to an unsaturated precursor could establish a desired stereocenter with high enantioselectivity.

The development of such a catalyst would likely involve the screening of various metal precursors and chiral ligands to identify a system that provides both high reactivity and selectivity for the specific substrate.

Boron-mediated aldol reactions are powerful tools for the stereoselective construction of β-hydroxy carbonyl compounds. The well-defined transition state geometry of these reactions allows for a high degree of predictability and control over the stereochemical outcome. The use of chiral ligands on the boron atom can induce high levels of enantioselectivity.

Chiral ligands for boron reagents can be derived from a variety of chiral natural products, including terpenes like menthone. The rigid cyclohexane (B81311) framework of menthone provides a well-defined stereochemical environment that can be effectively transmitted to the transition state of a reaction.

The design of a menthone-derived chiral boron ligand would typically involve the conversion of menthone into a bidentate or tridentate ligand capable of coordinating to a boron atom. For example, the carbonyl group of menthone could be transformed into a diol or an amino alcohol, which can then be reacted with a boron source, such as borane (B79455) or a boronic acid derivative, to generate the chiral boron reagent. The substituents on the menthone scaffold can be modified to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance in a specific reaction.

The stereochemical outcome of boron-mediated aldol reactions can often be predicted using the Zimmerman-Traxler model. harvard.edulibretexts.org This model postulates a chair-like six-membered transition state involving the boron enolate and the aldehyde. The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions. harvard.edu

In a hypothetical reaction between a thioacetate boron enolate and an aldehyde, catalyzed by a menthone-derived chiral boron ligand, the Zimmerman-Traxler model would be used to predict the absolute stereochemistry of the resulting β-hydroxy thioester. The facial selectivity of the reaction would be determined by the chiral ligand, which would direct the approach of the aldehyde to one of the two enantiotopic faces of the boron enolate. The geometry of the enolate (E or Z) would determine the relative stereochemistry (syn or anti) of the product. harvard.edu

Table 2: Predicted Stereochemical Outcomes Based on the Zimmerman-Traxler Model for Boron-Mediated Aldol Reactions

| Enolate Geometry | Aldehyde Substituent Position | Predicted Relative Stereochemistry |

| (Z)-enolate | Equatorial | syn |

| (E)-enolate | Equatorial | anti |

This table illustrates the general predictions of the Zimmerman-Traxler model. The actual outcome can be influenced by the specific structures of the enolate, aldehyde, and chiral ligands.

Boron-Mediated Enantioselective Aldol Reactions with Thioacetate Enolates

Diastereoselective Methodologies

Diastereoselective reactions aim to form one diastereomer of a product in preference to others. In a molecule like cis-menthone-8-thioacetate, which already contains stereocenters, any reaction that introduces a new stereocenter has the potential to form diastereomers. Diastereoselective control can be achieved by exploiting the steric and electronic properties of the existing chiral centers in the starting material to influence the approach of reagents. This is known as substrate-controlled diastereoselection.

In the case of the menthone framework, the bulky isopropyl group and the methyl group exert significant steric influence, directing incoming reagents to the less hindered face of the molecule. For example, the reduction of the carbonyl group in menthone typically proceeds with high diastereoselectivity to give menthol (B31143). Similarly, reactions at the α-position to the carbonyl can be highly diastereoselective.

For the synthesis or modification of cis-menthone-8-thioacetate, one could envision a diastereoselective conjugate addition to a precursor containing an α,β-unsaturated thioester moiety. The existing stereocenters of the menthone ring would direct the approach of the nucleophile, leading to the preferential formation of one diastereomer. The choice of reagents and reaction conditions can often be tuned to enhance the desired diastereoselectivity. Computational modeling can also be employed to predict the most likely stereochemical outcome by analyzing the energies of the diastereomeric transition states.

Control of cis/trans Isomer Ratios

The synthesis of menthone-8-thioacetate typically involves the reaction of a menthone precursor with a sulfur-containing reagent. The control of the cis/trans isomer ratio in this process is a key challenge and a subject of synthetic investigation. The stereochemical outcome of such reactions is influenced by various factors, including the choice of reagents, reaction conditions, and the stereochemistry of the starting material.

One approach to controlling the cis/trans ratio is through the careful selection of the synthetic route and reaction parameters. For instance, the addition of thioacetic acid to pulegone (B1678340), an unsaturated precursor to menthone, can lead to the formation of menthone-8-thioacetate. The stereoselectivity of this Michael addition can be influenced by the choice of catalyst and solvent, which can affect the transition state geometry and, consequently, the preferred diastereomer.

Table 1: Hypothetical Data on the Influence of Reaction Conditions on cis/trans Ratio of Menthone-8-thioacetate

| Entry | Catalyst | Solvent | Temperature (°C) | cis:trans Ratio |

| 1 | Sodium Methoxide | Methanol | 25 | 60:40 |

| 2 | Potassium Carbonate | Acetonitrile | 25 | 75:25 |

| 3 | Triethylamine | Dichloromethane | 0 | 50:50 |

| 4 | DBU | Tetrahydrofuran (B95107) | -78 | 85:15 |

The data in the hypothetical table illustrates how different bases and solvents could potentially influence the diastereomeric ratio. Stronger, bulkier bases at low temperatures, for example, might favor the formation of the thermodynamically more stable product or kinetically controlled product, leading to a higher proportion of one isomer.

Substrate-Controlled vs. Reagent-Controlled Diastereoselection

The stereochemical outcome of the synthesis of cis-menthone-8-thioacetate can be governed by two main principles: substrate-controlled and reagent-controlled diastereoselection.

Substrate-Controlled Diastereoselection: In this scenario, the inherent stereochemistry of the starting material, such as a derivative of p-menthan-3-one, dictates the stereochemistry of the product. The existing chiral centers in the substrate direct the approach of the incoming reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. For example, the axial or equatorial orientation of the isopropyl group at C4 in the cyclohexanone (B45756) ring of a menthone derivative can sterically hinder one face of the carbonyl group, influencing the direction of nucleophilic attack.

Reagent-Controlled Diastereoselection: This approach relies on the use of a chiral reagent or catalyst to induce stereoselectivity, regardless of the substrate's inherent chirality or in cases where the substrate is prochiral. Chiral auxiliaries, which are temporarily attached to the substrate, can create a chiral environment that directs the reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.com For instance, a chiral Lewis acid could coordinate to the carbonyl oxygen of a menthone precursor, creating a chiral pocket that favors the approach of the thioacetate nucleophile from a particular direction, leading to a high diastereomeric excess of the desired cis-isomer.

The choice between substrate- and reagent-controlled strategies depends on the availability of chiral starting materials and the desired level of stereochemical control. In many cases, a combination of both approaches can be employed to achieve optimal results.

Isolation and Characterization of Stereoisomers

Once a mixture of cis- and trans-menthone-8-thioacetate stereoisomers is synthesized, their separation and characterization are essential for obtaining pure compounds and confirming their stereochemical identity.

Isolation: The separation of diastereomers like cis- and trans-menthone-8-thioacetate can often be achieved using chromatographic techniques. researchgate.net Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating stereoisomers on a larger scale. rjptonline.orgspringernature.com The choice of the stationary phase (e.g., normal phase or reverse phase) and the mobile phase composition are critical for achieving good resolution between the isomers. nih.gov In some cases, fractional crystallization can also be employed to separate diastereomers based on differences in their solubility and crystal lattice energies. google.com

Characterization: The characterization of the isolated stereoisomers relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the stereochemistry of cyclic compounds like menthone-8-thioacetate. nih.gov The coupling constants between protons, particularly in the cyclohexane ring, can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). fiveable.meyoutube.comopenstax.org The chemical shifts of the carbon and proton signals are also sensitive to the stereochemical environment. Conformational analysis of the chair-like structure of the p-menthane (B155814) ring can be performed using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine the spatial proximity of different protons, which helps in assigning the cis or trans configuration. fiveable.meyoutube.comopenstax.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the volatile stereoisomers, and the mass spectrometer provides information about their molecular weight and fragmentation patterns. nih.gov While diastereomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes show subtle differences that can aid in their identification. wvu.eduuva.nl The retention times in the gas chromatogram are also characteristic for each isomer.

Table 2: Expected Spectroscopic Data for cis-Menthone-8-thioacetate

| Technique | Expected Observations |

| ¹H NMR | Characteristic chemical shifts and coupling constants for axial and equatorial protons on the cyclohexane ring, indicating a specific chair conformation. NOE correlations would confirm the cis relationship between the isopropyl and methyl groups. |

| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the p-menthane skeleton and the thioacetate group, differing from the trans isomer due to different steric and electronic environments. |

| GC-MS | A specific retention time on a given GC column. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a p-menthane thioacetate derivative. |

Chemical Reactivity and Transformations of the Thioacetate Moiety

Nucleophilic Reactions Involving the Thioester Bond

The thioester linkage in cis-menthone-8-thioacetate is susceptible to nucleophilic attack at the carbonyl carbon. Thioesters are generally more reactive towards nucleophiles than their oxygen-containing ester counterparts. This heightened reactivity is attributed to the less effective resonance stabilization between the sulfur atom's lone pairs and the carbonyl group's pi-system, which increases the electrophilicity of the carbonyl carbon. The general mechanism for these reactions is nucleophilic acyl substitution. stackexchange.comgonzaga.edu

A key reaction in this category is aminolysis , where an amine acts as the nucleophile, leading to the formation of an amide. This reaction proceeds through a tetrahedral intermediate, with the thiolate anion being a relatively good leaving group. chemistrysteps.comwikipedia.org The reaction of cis-menthone-8-thioacetate with a primary or secondary amine would yield the corresponding N-alkyl or N,N-dialkyl amide of acetic acid and cis-p-mentha-8-thiol-3-one.

Another significant nucleophilic reaction is thiol-thioester exchange . In this process, a thiolate anion attacks the thioester, resulting in the formation of a new thioester and the displacement of the original thiol. This reaction is reversible and can be driven to completion by using an excess of the attacking thiol or by removing one of the products. nih.gov

The following table summarizes these nucleophilic reactions:

| Reaction | Nucleophile | Product from cis-Menthone-8-thioacetate |

|---|---|---|

| Aminolysis | Amine (R-NH₂) | N-alkyl acetamide (B32628) and cis-p-mentha-8-thiol-3-one |

| Thiol-Thioester Exchange | Thiolate (R'-S⁻) | New thioester (R'-S-C(O)CH₃) and cis-p-mentha-8-thiol-3-one |

Hydrolysis and Solvolysis Mechanisms

Hydrolysis of the thioacetate (B1230152) group in cis-menthone-8-thioacetate to yield the corresponding thiol, cis-p-mentha-8-thiol-3-one, and acetic acid can occur under acidic, basic, or neutral conditions. Thioesters are generally stable at neutral pH but are susceptible to hydrolysis under acidic or basic conditions. nih.gov

Under basic conditions , the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, expelling the thiolate anion as the leaving group. The thiolate is subsequently protonated to yield the thiol.

In an acidic environment , the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl group. Following the formation of a tetrahedral intermediate and subsequent proton transfer, the thiol is eliminated.

Solvolysis refers to a similar reaction where the solvent acts as the nucleophile. While water is the most common solvent for hydrolysis, other protic solvents like alcohols can also react with the thioester in a process known as alcoholysis, which would yield an ester and the corresponding thiol.

Reductive Deacylation to Corresponding Thiols

A common and synthetically useful transformation of thioacetates is their reductive deacylation to the corresponding thiols. For cis-menthone-8-thioacetate, this reaction yields cis-p-mentha-8-thiol-3-one, a valuable fragrance and flavor compound. gonzaga.edunih.gov This reduction can be effectively achieved using hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this purpose. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the thioester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and workup results in the formation of the thiol. mdpi.comencyclopedia.pub

The following table outlines the key aspects of this reductive deacylation:

| Reagent | Product | Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | cis-p-mentha-8-thiol-3-one | Reductive Deacylation |

Derivatization Strategies for Functional Group Interconversion

The thioacetate moiety in cis-menthone-8-thioacetate serves as a convenient precursor for the corresponding thiol, which can then be further derivatized to introduce a range of other functional groups. The primary strategy, therefore, involves the initial deacylation to cis-p-mentha-8-thiol-3-one.

Once the thiol is obtained, it can undergo several transformations:

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or hydrogen peroxide, will convert the thiol to a disulfide, forming a symmetrical disulfide dimer of the menthane derivative. libretexts.orgchemistrysteps.com Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can oxidize the thiol further to a sulfonic acid. researchgate.net

S-Alkylation: As a potent nucleophile, the corresponding thiolate anion (formed by deprotonating the thiol with a base) can react with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides). This allows for the introduction of various alkyl groups at the sulfur atom. chemistrytalk.orgmasterorganicchemistry.com

Formation of Thioacetals: Thiols can react with aldehydes and ketones to form thioacetals. In the case of cis-p-mentha-8-thiol-3-one, an intermolecular reaction with another carbonyl-containing compound would be possible.

The following table summarizes potential derivatization strategies starting from the corresponding thiol:

| Reaction | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation (mild) | I₂, H₂O₂ | Disulfide (-S-S-) |

| Oxidation (strong) | KMnO₄, HNO₃ | Sulfonic Acid (-SO₃H) |

| S-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Thioether (-S-R) |

Advanced Spectroscopic and Spectrometric Characterization Beyond Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. nih.gov For a substituted cyclohexane (B81311) derivative like cis-Menthone-8-thioacetate, NMR is instrumental in establishing the conformational preferences of the ring and the orientation of its substituents.

The p-menthane (B155814) ring system of cis-Menthone-8-thioacetate is expected to adopt a chair conformation to minimize steric and torsional strain. In the cis configuration (analogous to isomenthone), the molecule's lowest energy state features an equatorial 2-(acetylthio)propan-2-yl group and an axial 5-methyl group. This arrangement avoids unfavorable 1,3-diaxial interactions that would arise if the larger substituent occupied an axial position.

Determination of Relative and Absolute Configuration

The relative stereochemistry of cis-Menthone-8-thioacetate can be unequivocally determined using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments.

¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the ring protons and carbons are highly sensitive to their stereochemical environment. By comparing the experimental spectrum of cis-Menthone-8-thioacetate to the known values for isomenthone (B49636), the parent ketone, specific substituent effects of the thioacetate (B1230152) group can be deduced. nih.govspectrabase.com The axial methyl group is expected to be shielded and resonate at a higher field (lower ppm) compared to its equatorial counterpart in the trans isomer.

Spin-Spin Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons on the cyclohexane ring is dictated by the Karplus relationship, which correlates ³JHH to the dihedral angle between the protons. Large coupling constants (8–13 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller values (2–5 Hz) correspond to axial-equatorial or equatorial-equatorial interactions. Analysis of these couplings confirms the chair conformation and the relative orientation of the ring protons.

Nuclear Overhauser Effect (NOE): Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for confirming through-space proximity between protons. For the predicted cis-conformation, NOE correlations would be expected between the protons of the axial methyl group and the other axial protons on the same face of the ring (e.g., at the C3 and C5 positions), providing definitive proof of its axial orientation.

The absolute configuration can be determined using chiral lanthanide shift reagents (CLSRs), such as Yb(hfc)₃. researchgate.net These reagents form diastereomeric complexes with the enantiomers in a racemic mixture, inducing non-equivalent chemical shift changes (lanthanide-induced shifts, LIS) in the ¹³C NMR spectrum, allowing for enantiomeric differentiation and quantification. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-Menthone-8-thioacetate Predicted values are based on known data for isomenthone and standard substituent effects.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Notes |

| C1 (Methyl) | ~15-18 | ~0.9-1.0 | d, axial methyl |

| C2 | ~55-60 | ~2.0-2.2 | m |

| C3 (C=O) | ~210-215 | - | - |

| C4 | ~35-40 | ~1.5-1.7 | m |

| C5 | ~25-30 | ~1.8-2.0 | m |

| C6 | ~40-45 | ~1.4-1.6 | m |

| C7 | ~50-55 | - | Quaternary |

| C8, C9 (gem-diMe) | ~25-30 | ~1.4-1.5 | s |

| C10 (Acetyl CH₃) | ~30-32 | ~2.3-2.4 | s |

| C11 (Thioester C=O) | ~195-200 | - | - |

Dynamic NMR Studies of Ring Inversion or Rotational Barriers

Cyclohexane rings are not static; they undergo a "ring flip" or inversion between two chair conformations. For cis-Menthone-8-thioacetate, the alternate chair conformation, with an axial 2-(acetylthio)propan-2-yl group and an equatorial 5-methyl group, is significantly higher in energy and thus sparsely populated at room temperature.

Dynamic NMR (D-NMR) techniques can be used to study the kinetics of this inversion process. libretexts.org By acquiring NMR spectra at variable temperatures, the energy barrier (ΔG‡) for the ring flip can be determined.

At low temperatures: The rate of inversion is slow on the NMR timescale. Separate, distinct signals would be observed for the major and minor (if detectable) conformers.

At the coalescence temperature (Tc): As the temperature increases, the rate of inversion becomes comparable to the NMR frequency difference between the exchanging sites. At Tc, the signals for the exchanging nuclei broaden and merge into a single peak.

At high temperatures: The inversion is rapid, and the observed spectrum shows a single set of time-averaged signals.

From the coalescence temperature and the frequency separation of the signals in the slow-exchange regime, the rate constant (k) and the free energy of activation (ΔG‡) for the ring inversion can be calculated. This provides quantitative data on the conformational stability and flexibility of the molecule. libretexts.org

Mass Spectrometry for Mechanistic Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For cis-Menthone-8-thioacetate (Molecular Formula: C₁₂H₂₀O₂S, Monoisotopic Mass: 228.12 Da), electron ionization (EI) would produce a molecular ion (M•⁺) at m/z 228, which would then undergo a series of predictable fragmentation reactions. chemsrc.comfoodb.ca

The fragmentation pathways are governed by the stability of the resulting radical cations and neutral losses. Key fragmentations for terpenoid ketones and thioesters include α-cleavages adjacent to carbonyl groups, McLafferty rearrangements, and cleavage of bonds at branched carbon centers. nih.govresearchgate.net

Proposed Key Fragmentation Pathways:

Loss of the Acetyl Radical: α-cleavage at the thioester carbonyl can lead to the loss of the acetyl radical (•COCH₃, 43 Da), yielding a prominent ion at m/z 185 .

Loss of Ketene (B1206846): A McLafferty-type rearrangement involving the transfer of a gamma-hydrogen (from one of the geminal methyl groups) to the thioester carbonyl oxygen, followed by the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da), would produce an ion at m/z 186 . This corresponds to the molecular ion of p-mentha-8-thiol-3-one. nih.gov

Loss of the Thioacetate Substituent: Cleavage of the C2-C7 bond, the bond between the cyclohexane ring and the thioacetate-bearing substituent, results in the loss of the C₄H₇OS• radical (103 Da), leading to a fragment at m/z 125 .

Cleavage of the Isopropyl Group: A common fragmentation pathway in p-menthane derivatives is the loss of the isopropyl group (43 Da) from the ring. In this case, it would involve the loss of the entire thioacetate-substituted isopropyl group, which is less likely as a primary fragmentation compared to cleavages alpha to the ketone.

Ring Fragmentation: The menthone ring itself can undergo fragmentation. A characteristic cleavage involves the loss of the C₃H₆O fragment containing the ketone through various pathways, leading to ions such as that at m/z 95 .

Table 2: Predicted Major Fragment Ions for cis-Menthone-8-thioacetate in EI-MS

| m/z | Proposed Identity | Fragmentation Pathway |

| 228 | [M]•⁺ | Molecular Ion |

| 186 | [M - C₂H₂O]•⁺ | McLafferty rearrangement with loss of ketene |

| 185 | [M - COCH₃]⁺ | α-cleavage with loss of acetyl radical |

| 153 | [M - SCOCH₃]⁺ | Cleavage of C-S bond with loss of thioacetyl radical |

| 125 | [M - C₄H₇OS]⁺ | Cleavage of C2-C7 bond |

| 95 | [C₇H₁₁]⁺ | Ring fragmentation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound's structure and functional groups. While no published spectra for cis-Menthone-8-thioacetate are readily available, a detailed prediction of its key vibrational bands can be made based on the spectra of menthone and the known frequencies for thioester groups. researchgate.netresearchgate.net

The spectrum can be analyzed by considering the contributions from the p-menthanone ring and the thioacetate substituent.

Carbonyl (C=O) Stretching: This is one of the most intense and diagnostic bands. The molecule contains two carbonyl groups: a ketone and a thioester. The cyclohexanone (B45756) C=O stretch in menthone is observed strongly around 1706-1710 cm⁻¹ . researchgate.net The thioester C=O stretch typically appears in the 1680-1715 cm⁻¹ range. Therefore, a strong, possibly broadened or overlapping, absorption band is expected in this region.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the ring and substituent will produce a series of strong bands in the 2850-3000 cm⁻¹ region. researchgate.net

C-S Stretching: The carbon-sulfur single bond stretch is typically weaker and appears in the fingerprint region, usually between 600-800 cm⁻¹ .

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands arising from C-H bending, C-C stretching, and other skeletal vibrations. While complex, the pattern in this region is unique to the molecule's specific structure and stereochemistry. For instance, characteristic bending vibrations for the CH₂ and CH₃ groups in the menthone framework are found around 1456 cm⁻¹ and 1366 cm⁻¹. researchgate.net

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, the C-S stretching and C-C skeletal modes may be more prominent in the Raman spectrum compared to the IR spectrum. chemicalbook.com The asymmetric C=O stretches would be strong in both IR and Raman.

Table 3: Predicted Characteristic Vibrational Frequencies for cis-Menthone-8-thioacetate

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 2850-3000 | C-H Stretch (aliphatic) | Strong | Strong |

| ~1710 | C=O Stretch (Ketone) | Strong | Strong |

| ~1690 | C=O Stretch (Thioester) | Strong | Strong |

| ~1455 | C-H Bend (CH₂) | Medium | Medium |

| ~1370 | C-H Bend (CH₃) | Medium | Medium |

| ~1100-1200 | C-C-O Stretch / C-C Skel. | Medium | Medium |

| ~600-800 | C-S Stretch | Weak-Medium | Medium-Strong |

Mechanistic Elucidation of Reactions Involving Cis Menthone 8 Thioacetate

Transition State Analysis in Stereoselective Transformations

The stereochemical outcome of a chemical reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. Computational chemistry provides powerful tools to model these transition states and predict the stereoselectivity of reactions. In the context of cis-Menthone-8-thioacetate, which possesses multiple stereocenters, transition state analysis is paramount for understanding and predicting the formation of specific diastereomers in its reactions.

For a hypothetical stereoselective transformation of cis-Menthone-8-thioacetate, such as an enolate alkylation or a nucleophilic addition to the carbonyl group, different transition state structures can be envisioned, leading to various stereoisomeric products. The relative energies of these transition states are influenced by steric and electronic factors. For instance, the approach of a reagent to the ketone can be hindered by the bulky isopropyl group or the thioacetate (B1230152) moiety, leading to a preference for one facial attack over the other.

Computational studies on related cyclic ketones have demonstrated that the chair-like or boat-like conformations of the transition states play a crucial role in determining the stereochemical outcome. The stability of these transition states is dictated by the minimization of steric repulsions and the optimization of orbital overlap. While specific computational studies on cis-Menthone-8-thioacetate are not extensively available in the current literature, analogous systems suggest that the lowest energy transition state will be the one that minimizes steric clashes and maximizes favorable electronic interactions.

To illustrate the application of transition state analysis, a hypothetical data table is presented below. This table showcases the kind of data that would be generated from a computational study to predict the stereochemical outcome of a reaction involving cis-Menthone-8-thioacetate.

| Transition State | Diastereomeric Product | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-A (Axial Attack) | Product A | 0.0 | Yes |

| TS-B (Equatorial Attack) | Product B | +2.5 | No |

This table is for illustrative purposes and is based on general principles of transition state analysis in stereoselective reactions.

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative information about reaction rates, activation parameters, and the influence of reactant concentrations. For reactions involving cis-Menthone-8-thioacetate, kinetic analysis can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms.

The rate of a reaction can be monitored by various analytical techniques, such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC), by measuring the disappearance of reactants or the appearance of products over time. By performing experiments at different temperatures, the activation parameters of the reaction, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations. These parameters provide valuable insights into the nature of the transition state.

For instance, a large negative entropy of activation would suggest a highly ordered transition state, characteristic of an associative or bimolecular mechanism. Conversely, a positive or small negative entropy of activation might indicate a dissociative or unimolecular mechanism.

While specific kinetic data for reactions of cis-Menthone-8-thioacetate are scarce, studies on the hydrolysis of other thioesters and reactions of related terpenoids provide a framework for understanding its reactivity. For example, the hydrolysis of thioesters can proceed through different mechanisms depending on the pH, and kinetic studies can elucidate the specific pathway under a given set of conditions.

The following interactive data table illustrates the type of kinetic data that could be obtained for a hypothetical reaction of cis-Menthone-8-thioacetate.

| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | 1.2 x 10⁻⁴ | 85.3 | 82.8 | -25.6 |

| 308 | 3.5 x 10⁻⁴ | |||

| 318 | 9.8 x 10⁻⁴ |

This table contains hypothetical data for illustrative purposes.

Investigation of Catalytic Cycles in Metal-Mediated Reactions

Transition metal catalysis offers a powerful platform for a wide array of organic transformations. Reactions involving cis-Menthone-8-thioacetate can potentially be mediated by various transition metals, such as palladium, copper, or rhodium, to facilitate reactions like cross-coupling, carbonylation, or hydrogenation. The elucidation of the catalytic cycle is essential for understanding the role of the catalyst and for optimizing the reaction.

A catalytic cycle typically involves a series of elementary steps, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. For a hypothetical palladium-catalyzed cross-coupling reaction of cis-Menthone-8-thioacetate with an aryl halide, the catalytic cycle would likely commence with the oxidative addition of the aryl halide to a low-valent palladium species. This would be followed by a step involving the thioacetate moiety, possibly through transmetalation or a related process, to form a palladium intermediate containing both the aryl and the menthone-thioester fragments. The final step would be reductive elimination to furnish the cross-coupled product and regenerate the active palladium catalyst.

The investigation of such catalytic cycles often involves a combination of experimental techniques, including the isolation and characterization of catalytic intermediates, kinetic studies, and isotopic labeling experiments. Computational studies can also provide valuable insights into the structures and energies of the intermediates and transition states within the cycle.

While specific metal-mediated reactions of cis-Menthone-8-thioacetate are not well-documented, the general principles of catalytic cycles for related thioesters provide a solid foundation for postulating plausible mechanisms.

Solvent Effects and Their Influence on Reaction Mechanism

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. Solvents can influence reactions by solvating the reactants, intermediates, and transition states to different extents, thereby altering their relative energies. For reactions involving cis-Menthone-8-thioacetate, understanding solvent effects is crucial for controlling the reaction outcome.

The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on the rates of substitution and elimination reactions. In general, reactions that involve the formation of more charge in the transition state compared to the reactants are accelerated by polar solvents. Conversely, reactions where charge is dispersed or destroyed in the transition state are slowed down by polar solvents.

For instance, in a reaction where cis-Menthone-8-thioacetate undergoes a transformation leading to a more polar transition state, increasing the solvent polarity would be expected to increase the reaction rate. The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a critical role, particularly in reactions involving charged or highly polarized species.

The effect of solvent on stereoselectivity is also a significant consideration. Different solvents can stabilize diastereomeric transition states to different extents, leading to changes in the observed stereochemical outcome.

The following table provides a hypothetical illustration of how solvent polarity might influence the rate constant of a reaction involving cis-Menthone-8-thioacetate.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | 1 |

| Toluene | 2.4 | 5 |

| Dichloromethane | 9.1 | 50 |

| Acetone | 21 | 200 |

| Acetonitrile | 37.5 | 1000 |

This table presents hypothetical data to illustrate the general trend of solvent effects on reaction rates.

Applications in Advanced Organic Synthesis

cis-Menthone-8-thioacetate as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule during synthesis, transferring their chirality to the target structure. The use of such building blocks is a fundamental strategy in the synthesis of complex, biologically active molecules like pharmaceuticals and natural products, which often need to be obtained in an enantiomerically pure form.

cis-Menthone-8-thioacetate, with its defined stereochemistry inherited from the menthone backbone, serves as a versatile chiral building block. The cyclohexanone (B45756) ring provides a rigid scaffold, and the functional groups—a ketone and a thioacetate (B1230152)—offer multiple points for chemical modification. Synthetic chemists can leverage the inherent chirality of this molecule to construct complex targets with a high degree of stereocontrol, avoiding the need for challenging resolution steps later in the synthetic sequence.

Use as a Precursor for Thiol Derivatives

The thioacetate group in cis-menthone-8-thioacetate serves as a protected form of a thiol (or mercaptan). Thioacetates are generally stable and less prone to oxidation than the corresponding free thiols, making them easier to handle and store. The thioacetate can be readily hydrolyzed under basic or acidic conditions to unveil the thiol functionality. smolecule.com

This deprotection strategy is crucial for the synthesis of various thiol derivatives. The resulting 8-mercapto-p-menthan-3-one, with its cis configuration, can then participate in a wide range of reactions typical of thiols. For instance, it can be used in nucleophilic substitutions, additions to unsaturated systems (thiol-ene reactions), and for the formation of disulfides. The ability to generate the reactive thiol in situ from its stable thioacetate precursor is a significant advantage in multistep syntheses.

| Reaction | Description | Typical Conditions |

| Thioacetate Hydrolysis | Conversion of the thioacetate group to a thiol group. | Aqueous acid or base. |

| Thiol-Ene Reaction | Addition of the thiol across a double bond. | Radical or base catalysis, often initiated by UV light. |

| Disulfide Formation | Oxidation of the thiol to form a disulfide bond. | Mild oxidizing agents (e.g., iodine, air). |

Integration into Complex Molecular Architectures

For example, the ketone functionality can be a handle for aldol (B89426) reactions, Wittig reactions, or reductive aminations, allowing for the extension of the carbon skeleton. Simultaneously, the thiol group, once deprotected from the thioacetate, can be used to link the molecule to other fragments or to form sulfur-containing heterocycles. This dual functionality allows for the construction of intricate architectures with precise stereochemical control.

Role in Asymmetric Synthesis as a Chiral Auxiliary, Ligand, or Organocatalyst

Beyond its role as a building block, the chiral information embedded in cis-menthone-8-thioacetate can be used to direct the stereochemical course of a reaction. In such applications, the molecule acts as a chiral auxiliary, a chiral ligand for a metal catalyst, or as an organocatalyst itself. mdpi.com

A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs the stereoselective formation of a new chiral center, and is then removed. Menthone and its derivatives are well-established chiral auxiliaries. rsc.orgwikipedia.org The rigid chair-like conformation of the cyclohexane (B81311) ring effectively shields one face of the reactive center, forcing an incoming reagent to attack from the less hindered side, thus leading to a high degree of diastereoselectivity.

The sulfur atom in the thiol derived from cis-menthone-8-thioacetate is a soft donor and can coordinate to various transition metals. By preparing the corresponding thiol, it becomes possible to design chiral sulfur-containing ligands. mdpi.com These ligands can then be complexed with metals like palladium, rhodium, or copper to create chiral catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The stereochemistry of the menthone backbone is transferred to the catalytic center, influencing the stereochemical outcome of the reaction.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral thiols derived from natural products are increasingly being explored as organocatalysts. mdpi.com The thiol derived from cis-menthone-8-thioacetate could potentially act as a hydrogen-bond donor or as a nucleophilic catalyst in various asymmetric transformations. For instance, it could be employed in Michael additions or aldol-type reactions, where the chiral environment provided by the menthone scaffold would induce enantioselectivity in the product.

Applications in Polymer Chemistry for Green Polymer Production

There is a growing interest in using renewable resources for the production of polymers to move towards a more sustainable chemical industry. Monoterpenes, being abundant and naturally occurring, are attractive starting materials for "green" polymers. mdpi.com

Biochemical Relevance and Natural Occurrence

Presence in Natural Products and Extracts (e.g., Buchu Leaves Oil)

Menthone-8-thioacetate, cis- is a sulfur-containing monoterpenoid found in the essential oil of buchu, a plant native to South Africa. The oil is extracted from the leaves of plants belonging to the Agathosma genus, primarily Agathosma betulina and Agathosma crenulata. The chemical composition of buchu oil can vary significantly between species and even within chemotypes of the same species, which influences the relative concentration of its constituents, including menthone-8-thioacetate. tandfonline.comnih.gov

Buchu oil is valued in the flavor industry for its characteristic blackcurrant aroma, a scent to which sulfur-containing terpenes like menthone-8-thioacetate and its parent compound, 8-mercapto-p-menthan-3-one, are major contributors. tandfonline.comperfumerflavorist.comperflavory.com While both cis- and trans-isomers of menthone-8-thioacetate exist, their presence and concentration differ in the essential oils of the two main buchu species.

Agathosma crenulata oil is noted for containing significant quantities of pulegone (B1678340) and is particularly characterized by the presence of trans-8-acetylthio-p-menthan-3-one (a synonym for trans-menthone-8-thioacetate). tandfonline.comtandfonline.com In one analysis, the oil from A. crenulata was found to contain approximately 7% of the trans-isomer. tandfonline.com Another study reported the presence of both cis- and trans-isomers in A. crenulata oil, with the trans- form being more abundant.

Conversely, the essential oil of Agathosma betulina is typically characterized by high concentrations of (iso)menthone and diosphenols. tandfonline.comnih.gov While it is a key source of the potent aroma compound 8-mercapto-p-menthan-3-one, its thioacetate (B1230152) derivative is present in much lower concentrations, if at all. tandfonline.comultranl.com One detailed analysis reported the presence of cis-8-acetylthio-p-menthan-3-one at 0.5% in A. crenulata oil, while the trans-isomer was present at 5.7%.

The table below summarizes the varying concentrations of cis- and trans-menthone-8-thioacetate and related major compounds in different types of Buchu oil, based on scientific analyses.

| Compound | A. crenulata Oil (%) | A. betulina (Isomenthone Chemotype) Oil (%) | A. betulina (Diosphenol Chemotype) Oil (%) |

|---|---|---|---|

| cis-Menthone-8-thioacetate | 0.5 | 0.4 | 0.3 |

| trans-Menthone-8-thioacetate | 5.7 | 0.6 | 0.1 |

| Pulegone | 58.4 | 4.5 | 1.7 |

| Isomenthone (B49636) | 9.0 | 39.0 | 25.1 |

| Diosphenol | trace | 1.1 | 19.6 |

| cis-8-mercapto-p-menthan-3-one | 0.3 | 3.3 | 3.0 |

Enzymatic Transformations of Thioesters in Biological Systems (e.g., Thioesterase Activity)

In biological systems, thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid and polyketide synthesis. nih.gov The enzymatic transformation of these compounds is primarily carried out by a class of enzymes known as thioesterases (TEs), or thiolester hydrolases (EC 3.1.2.-). nih.govwikipedia.org These enzymes catalyze the hydrolysis of a thioester bond, cleaving it to release a carboxylic acid and a thiol. wikipedia.org

Thioesterases are a diverse group of enzymes found in all domains of life and are classified into over 30 families based on sequence similarity. nih.govnih.govlstmed.ac.uk Their functions are vital for terminating fatty acid synthesis, releasing synthesized molecules from enzyme complexes, and preventing the accumulation of acyl-CoA intermediates, which can be toxic to cells. nih.gov

The catalytic mechanism of thioesterases often involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the active site. researchgate.net The general mechanism proceeds as follows:

A serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the carbonyl carbon of the thioester substrate. researchgate.net

This forms a tetrahedral intermediate, which then collapses to create an acyl-enzyme covalent intermediate, releasing the thiol component (e.g., Coenzyme A).

A water molecule then enters the active site and, activated by the catalytic histidine, hydrolyzes the acyl-enzyme intermediate.

This step releases the carboxylic acid product and regenerates the active site of the enzyme for the next catalytic cycle. researchgate.net

The activity of thioesterases is critical for cellular regulation. For instance, acyl-CoA thioesterases (ACOTs) are involved in fatty acid metabolism, which has implications for conditions like obesity and diabetes in humans. nih.gov By controlling the levels of various acyl-CoA molecules, these enzymes help direct fatty acids toward different metabolic fates, such as degradation for energy or incorporation into complex lipids. wikipedia.org

Biocatalytic Approaches to Menthone-8-thioacetate Analogs

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for producing valuable compounds like flavor and fragrance molecules. mdpi.com Enzymes, particularly lipases, have been extensively studied for their ability to synthesize a wide range of esters and thioesters under mild conditions. mdpi.comtandfonline.com While specific biocatalytic routes to Menthone-8-thioacetate are not widely documented, the synthesis of its analogs through enzymatic methods provides a clear precedent.

Lipases (EC 3.1.1.3) are highly versatile biocatalysts that can function in non-aqueous media to catalyze esterification, transesterification, and thioesterification reactions. tandfonline.commdpi.com The synthesis of thioester analogs, such as short-chain flavor thioesters, has been successfully demonstrated using immobilized lipases. tandfonline.com For example, lipases from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei (Lipozyme RM IM) have been shown to be effective in catalyzing the thioesterification of carboxylic acids with thiols. tandfonline.comnih.gov

Key methods in biocatalytic thioester synthesis include:

Direct Thioesterification : This involves the direct reaction between a carboxylic acid and a thiol, catalyzed by a lipase (B570770), to form a thioester and water. This approach has been used to produce mono- and di-thioesters from fatty acids and dithiols. nih.gov

Transesterification (or Thiotransesterification) : In this method, an existing ester (often a vinyl ester) reacts with a thiol. The lipase catalyzes the transfer of the acyl group from the ester to the thiol, yielding a new thioester. mdpi.com This approach can achieve high conversion rates in short reaction times under optimized conditions, such as in a continuous-flow microreactor. mdpi.com

The table below outlines examples of lipases used in the biocatalytic synthesis of thioesters, highlighting the versatility of these enzymes.

| Enzyme (Source) | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Lipase TL IM (Thermomyces lanuginosus) | Transesterification | Thiols and Vinyl Esters | Various Thioesters mdpi.com |

| Lipozyme RM IM (Rhizomucor miehei) | Thioesterification | Palmitic Acid and Alkanedithiols | Mono- and Di-thioesters nih.gov |

| Novozym 435 (Candida antarctica Lipase B) | Thioesterification | Palmitic Acid and Alkanedithiols | Mono- and Di-thioesters nih.gov |

| Carboxylic Acid Reductase (CAR) Adenylation Domain | Acyl-S-CoA Synthesis | Carboxylic Acids and Coenzyme A | Acyl-CoA Thioesters chemrxiv.orgchemrxiv.org |

These biocatalytic strategies could be adapted for the synthesis of menthone-8-thioacetate analogs or the compound itself, potentially offering stereoselective production routes for specific isomers, which is a significant advantage of enzymatic catalysis. mdpi.com

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for the synthesis of cis-Menthone-8-thioacetate. While classical methods exist for the synthesis of related monoterpene thioacetates, significant opportunities for innovation remain.

One promising avenue is the refinement of nucleophilic substitution reactions. Traditional synthesis may involve the conversion of a hydroxyl group on the menthone scaffold to a good leaving group, such as a tosylate, followed by an SN2 reaction with a thioacetate (B1230152) salt. nih.govmdpi.com Future work could explore alternative leaving groups and reaction conditions to improve yield, reduce reaction times, and enhance diastereoselectivity, ensuring the desired cis configuration.

Another area of exploration is the conjugate addition of thioacetic acid to related α,β-unsaturated ketones like pulegone (B1678340). The diastereoselectivity of such Michael additions can be highly dependent on reaction conditions, including the choice of solvent and catalyst. mdpi.com Systematic investigation into these parameters could lead to a highly controlled one-step synthesis of the menthone-thioacetate backbone.

Table 1: Potential Novel Synthetic Pathways

| Pathway | Precursor Compound | Key Transformation | Research Goal |

|---|---|---|---|

| Optimized SN2 Reaction | Menthone-derived alcohol | Tosylation followed by substitution with AcSK | Improve yield and stereocontrol for the cis isomer. |

| Catalytic Michael Addition | Pulegone | Conjugate addition of thioacetic acid | Achieve high diastereoselectivity in a single step. |

Development of Advanced Catalytic Systems

The development of advanced catalytic systems represents a critical frontier for the synthesis and transformation of cis-Menthone-8-thioacetate. Research in this area is expected to target higher efficiency, enantioselectivity, and sustainability.

Drawing inspiration from the asymmetric synthesis of l-menthol (B7771125) from l-menthone, which utilizes chiral rhodium and ruthenium catalysts for hydrogenation, similar strategies could be adapted. google.com Future studies could design chiral metal complexes to catalyze the formation or derivatization of cis-Menthone-8-thioacetate with exceptional stereocontrol. For instance, asymmetric hydrogenation of a precursor containing a double bond could set the key stereocenters of the menthone ring system before the introduction of the thioacetate group.

Furthermore, Lewis acid catalysis, which has been shown to be effective in rearranging terpene scaffolds during the addition of thioacetic acid, could be further explored. mdpi.com The development of tailored Lewis acids or organocatalysts could prevent undesired rearrangements, such as the Wagner-Meerwein shift, and steer the reaction exclusively towards the desired cis-p-menthane structure. mdpi.com

Table 2: Proposed Catalytic Systems for Development

| Catalyst Type | Reaction | Objective |

|---|---|---|

| Chiral Rh/Ru Complexes | Asymmetric Hydrogenation of Precursors | High enantiomeric and diastereomeric excess. |

| Tunable Lewis Acids (e.g., In(OTf)₃) | Thioacetic Acid Addition | Control regioselectivity and suppress side reactions. |

Investigation of its Role in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful approach for producing complex chiral molecules. The investigation of cis-Menthone-8-thioacetate within this field is a promising area for future research.

Enzymes such as hydrolases could be employed for the highly selective kinetic resolution of racemic mixtures of menthone-thioacetate precursors, or for the stereoselective hydrolysis of the thioester group itself. This would provide access to enantiomerically pure thiols derived from the parent compound.

Moreover, enzymes like cytochrome P450s could be engineered to perform site-specific oxidation on the menthone scaffold, creating functionalized derivatives that are otherwise difficult to access through traditional chemistry. researchgate.net This enzymatic step could be integrated into a multi-step synthesis to produce novel analogues of cis-Menthone-8-thioacetate. The stereoselective addition of HCN to cyclohexanones catalyzed by enzymes like MeHNL demonstrates the potential for biocatalysis in creating key precursors for the menthane skeleton. nih.gov

Design of Next-Generation Chiral Reagents Based on Menthone Scaffold

The menthone scaffold is a well-established building block for chiral auxiliaries and ligands in asymmetric synthesis. nih.govacs.org The presence of the sulfur atom in cis-Menthone-8-thioacetate provides a unique handle for creating a new class of chiral reagents.

Upon hydrolysis of the thioacetate to the corresponding thiol, the resulting cis-p-menthane-8-thiol can serve as a versatile chiral ligand. The soft sulfur donor atom can coordinate to various transition metals, making it a candidate for ligands in asymmetric catalysis, including hydrogenations, cross-couplings, and cycloadditions.